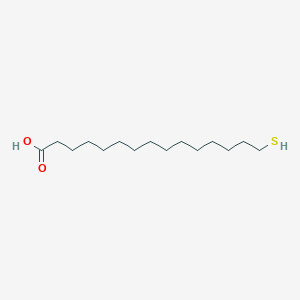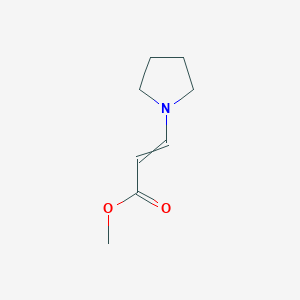
15-Sulfanylpentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Sulfanylpentadecanoic acid, also known as 15-Mercaptopentadecanoic acid, is a compound with the molecular formula C15H30O2S and a molecular weight of 274.46 g/mol It is characterized by the presence of a sulfanyl group (-SH) attached to the 15th carbon of a pentadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 15-bromopentadecanoic acid with thiourea, followed by hydrolysis to yield the desired product . The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: While specific industrial production methods for 15-Sulfanylpentadecanoic acid are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 15-Sulfanylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
15-Sulfanylpentadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of fatty acid metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 15-Sulfanylpentadecanoic acid involves its interaction with various molecular targets and pathways. Key mechanisms include:
Activation of AMPK: This pathway is involved in energy homeostasis and can lead to anti-inflammatory and anticancer effects.
Inhibition of mTOR: This pathway is associated with cell growth and proliferation, and its inhibition can result in reduced cancer cell growth.
Modulation of JAK-STAT Signaling: This pathway is involved in cytokine signaling and immune responses.
Comparaison Avec Des Composés Similaires
15-Sulfanylpentadecanoic acid can be compared with other similar compounds, such as:
Pentadecanoic Acid (C150): A saturated fatty acid with similar chain length but lacking the sulfanyl group.
15-Bromopentadecanoic Acid: A precursor in the synthesis of this compound, characterized by the presence of a bromine atom instead of a sulfanyl group.
Uniqueness: The presence of the sulfanyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar fatty acids.
Propriétés
Numéro CAS |
184639-70-1 |
|---|---|
Formule moléculaire |
C15H30O2S |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
15-sulfanylpentadecanoic acid |
InChI |
InChI=1S/C15H30O2S/c16-15(17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2,(H,16,17) |
Clé InChI |
YRUJXAGQQTXCKX-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCS)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B14090846.png)
![5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090849.png)

![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090865.png)
![6-(4-methylphenyl)-3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14090868.png)
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090871.png)



![1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B14090892.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090899.png)
![[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
![Methyl 4-[9-(5-methyl-1,2-oxazol-3-yl)-7,10-dioxo-7,8,9,10-tetrahydrobenzo[7,8]chromeno[2,3-c]pyrrol-8-yl]benzoate](/img/structure/B14090915.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
